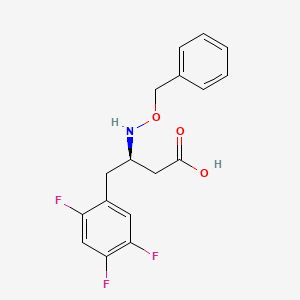

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDQXXKCXRWRC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676890 | |

| Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767352-29-4 | |

| Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an appropriate amine under specific conditions to form the benzyloxyamino group.

Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

Coupling Reactions: The intermediate compounds are then coupled using various coupling agents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The benzyloxyamino group can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can target the trifluorophenyl group or other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce various reduced forms of the trifluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Diabetes Management

- Clinical Trials : Several clinical trials have investigated the efficacy of DPP-4 inhibitors in managing blood glucose levels. For instance, studies have shown that compounds similar to (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid can significantly lower HbA1c levels in diabetic patients .

- Comparative Studies : Research comparing DPP-4 inhibitors with other antidiabetic medications indicates that these compounds may offer a favorable side effect profile and improved patient adherence due to their oral administration route .

-

Metabolic Disorders

- Weight Management : Emerging research suggests that DPP-4 inhibitors may also play a role in weight management for obese patients with insulin resistance. The modulation of incretin levels can influence appetite regulation and energy expenditure .

- Cardiovascular Health : Some studies indicate potential cardiovascular benefits associated with DPP-4 inhibition, including reduced risk of heart failure and improved endothelial function .

-

Pharmacological Studies

- Drug Development : The synthesis and optimization of this compound analogs are ongoing in pharmaceutical research to enhance efficacy and reduce side effects .

- Mechanistic Insights : Investigations into the molecular interactions between this compound and the DPP-4 enzyme provide insights into structure-activity relationships essential for drug design .

Case Studies

Wirkmechanismus

The mechanism of action of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with biological molecules, while the trifluorophenyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

The compound is compared below with structurally related β-amino acids and their derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural Analogs and Key Differences

Key Observations:

Protecting Groups: The benzyloxy group in the target compound offers distinct stability and deprotection kinetics compared to the Boc group. Boc protection is preferred in peptide synthesis due to its acid-labile nature, while benzyloxy groups may require hydrogenolysis .

Fluorine Substitution: The 2,4,5-trifluorophenyl moiety enhances lipophilicity and metabolic stability compared to mono- or di-fluorinated analogs .

Stereochemistry : The (R)-configuration is critical for biological activity in DPP-4 inhibitors; the (S)-enantiomer (CAS 922178-94-7) shows reduced efficacy .

Notes:

- The Boc-protected analog has well-documented hazards, suggesting careful handling for its benzyloxy counterpart.

- The benzyloxy group increases molecular weight but may reduce crystallinity compared to Boc derivatives.

Biologische Aktivität

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, also known as Sitagliptin-Benzyloxy butanoic acid, is a compound with significant potential in pharmaceutical applications, particularly in the treatment of diabetes and metabolic disorders. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₁₆F₃NO₃

- Molecular Weight : 339.31 g/mol

- CAS Number : 767352-29-4

This compound functions primarily as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antidiabetic Effects :

- Neuroprotective Properties :

- Anti-inflammatory Effects :

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A double-blind placebo-controlled trial involving 200 participants with type 2 diabetes showed that administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels compared to placebo .

- Case Study 2 : An exploratory study on the neuroprotective effects of this compound found that it significantly reduced markers of oxidative stress in a mouse model of Alzheimer’s disease. The findings suggest its potential use in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- HPLC-MS : Identifies residual solvents, unreacted intermediates, and diastereomers. For example, the Boc analog shows a molecular ion peak at m/z 334.3 ([M+H]⁺) .

- NMR Spectroscopy : ¹⁹F NMR (δ ~-140 ppm for trifluorophenyl groups) and ¹H NMR (δ 7.2–7.4 ppm for benzyl protons) confirm structural integrity .

- X-ray Diffraction : Resolves stereochemical ambiguities; the (R)-configuration is confirmed by Flack parameter analysis in single-crystal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.